

(R)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidine hydrochloride

Cat. No.: B113747

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CAS Number: 104706-47-0

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **(R)-3-Hydroxypyrrolidine hydrochloride**, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. It details its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Core Properties and Data

(R)-3-Hydroxypyrrolidine hydrochloride is a pyrrolidine derivative valued for its chirality and bifunctional nature, containing both a secondary amine and a hydroxyl group. These features make it an essential intermediate in the asymmetric synthesis of a wide range of complex molecules.

Table 1: Physicochemical Properties of (R)-3-Hydroxypyrrolidine Hydrochloride

Property	Value	Reference(s)
CAS Number	104706-47-0	[1] [2]
Molecular Formula	C ₄ H ₉ NO·HCl	[1] [2]
Molecular Weight	123.58 g/mol	[1] [2]
Appearance	Off-white to yellow or pale brown crystalline powder	[1]
Melting Point	102 - 107 °C	[1]
Optical Rotation [α]D ₂₀	-7.5 ± 1° (c=3.5 in CH ₃ OH)	[1]
Solubility	Soluble in water and methanol.	[3]
Purity	≥ 98%	[1]

Table 2: Spectroscopic Data References

Spectrum Type	Source
¹ H NMR	[4] [5]
¹³ C NMR	[4]
IR	[6]

Synthesis and Manufacturing

The enantioselective synthesis of (R)-3-Hydroxypyrrolidine is crucial for its application in pharmaceuticals. Several synthetic routes have been developed, often starting from readily available chiral precursors.

Synthesis from trans-4-hydroxy-L-proline

A common and efficient method for the preparation of (R)-3-Hydroxypyrrolidine involves the decarboxylation of trans-4-hydroxy-L-proline.[\[7\]](#) This approach leverages the natural chirality of the starting amino acid.

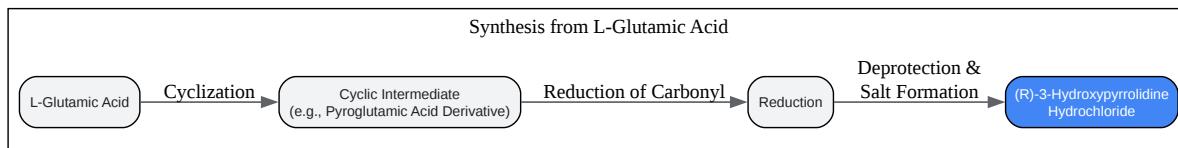
Experimental Protocol: Decarboxylation of trans-4-hydroxy-L-proline

This is a representative protocol based on established chemical principles. Specific reaction conditions may vary.

- **Reaction Setup:** A solution of trans-4-hydroxy-L-proline in a high-boiling solvent (e.g., cyclohexanol) is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
- **Decarboxylation:** The mixture is heated to reflux to facilitate decarboxylation. The reaction progress is monitored by TLC or HPLC.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude (R)-3-Hydroxypyrrolidine is then purified by distillation or crystallization.
- **Salt Formation:** The purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate **(R)-3-Hydroxypyrrolidine hydrochloride**. The salt is collected by filtration, washed with a cold solvent, and dried.

Synthesis from L-Glutamic Acid

Another synthetic strategy utilizes L-glutamic acid as the chiral starting material.^[8] This multi-step synthesis involves the formation of a cyclic intermediate followed by reduction.



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Caption: Synthetic pathway from L-Glutamic Acid.

Applications in Drug Discovery and Development

(R)-3-Hydroxypyrrolidine hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders.^[1] Its chirality is often essential for the biological activity of the final drug molecule.

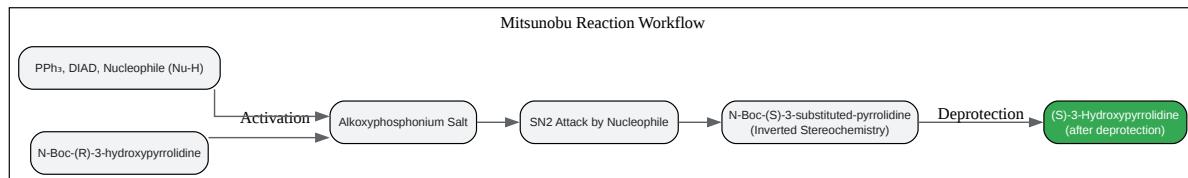
Intermediate in the Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis of Darifenacin utilizes a derivative of (S)-3-hydroxypyrrolidine, which can be obtained from (R)-3-hydroxypyrrolidine via stereochemical inversion, often through a Mitsunobu reaction.^[9]

Experimental Protocol: Mitsunobu Inversion of N-Boc-(R)-3-hydroxypyrrolidine

This protocol is a generalized procedure for the stereochemical inversion of the hydroxyl group.

- **Reactant Preparation:** To a solution of N-Boc-(R)-3-hydroxypyrrolidine and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, a suitable nucleophile (e.g., benzoic acid or a phthalimide derivative) is added.
- **Mitsunobu Reaction:** The solution is cooled to 0 °C, and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by TLC.
- **Work-up and Purification:** The solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the inverted ester or phthalimide derivative.
- **Hydrolysis and Deprotection:** The protecting group on the nitrogen and the newly formed ester are hydrolyzed under acidic or basic conditions to yield (S)-3-hydroxypyrrolidine, which is then converted to its hydrochloride salt.



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